

Luminespib: A Technical Guide to a Novel HSP90 Inhibitor

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Compound of Interest

Compound Name: Luminespib

Cat. No.: B612032

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Abstract

Luminespib (NVP-AUY922) is a potent, second-generation, synthetic, resorcinol-based, small molecule inhibitor of Heat Shock Protein 90 (HSP90).[1] A member of the 4,5-diarylisoazole class of compounds, **Luminespib** has demonstrated significant anti-proliferative and pro-apoptotic activity in a wide range of preclinical cancer models and has undergone evaluation in numerous clinical trials. This technical guide provides an in-depth overview of **Luminespib**'s mechanism of action, summarizes key quantitative data, details relevant experimental protocols, and visualizes the core biological pathways and experimental workflows.

Core Mechanism of Action

Luminespib exerts its therapeutic effects by targeting Heat Shock Protein 90 (HSP90), a highly conserved molecular chaperone that plays a critical role in the conformational maturation, stability, and function of a multitude of client proteins. Many of these client proteins are key components of oncogenic signaling pathways, including receptor tyrosine kinases, transcription factors, and cell cycle regulators. In cancer cells, which are often in a state of heightened cellular stress, there is an increased reliance on HSP90 to maintain the stability and function of mutated and overexpressed oncoproteins.

The primary mechanism of action of **Luminespib** involves its high-affinity binding to the N-terminal ATP-binding pocket of HSP90.[2] This competitive inhibition of ATP binding locks the

HSP90 chaperone in an inactive conformation, preventing the conformational changes required for its function. The inhibition of the HSP90 chaperone cycle leads to the misfolding and subsequent ubiquitination and proteasomal degradation of its client proteins.[3] This depletion of oncoproteins disrupts multiple signaling pathways essential for tumor cell growth, proliferation, and survival, ultimately leading to cell cycle arrest and apoptosis.[4] A hallmark of HSP90 inhibition by **Luminespib** is the compensatory upregulation of heat shock proteins, particularly HSP72, which can serve as a biomarker of target engagement.

Chemical Structure and Properties

- Chemical Name: 5-(2,4-dihydroxy-5-isopropylphenyl)-N-ethyl-4-(4-(morpholinomethyl)phenyl)isoxazole-3-carboxamide
- Molecular Formula: C₂₆H₃₁N₃O₅
- Molecular Weight: 465.54 g/mol
- Appearance: Colorless solid

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the in vitro and clinical activity of **Luminespib**.

Table 1: In Vitro Inhibitory Activity of **Luminespib**

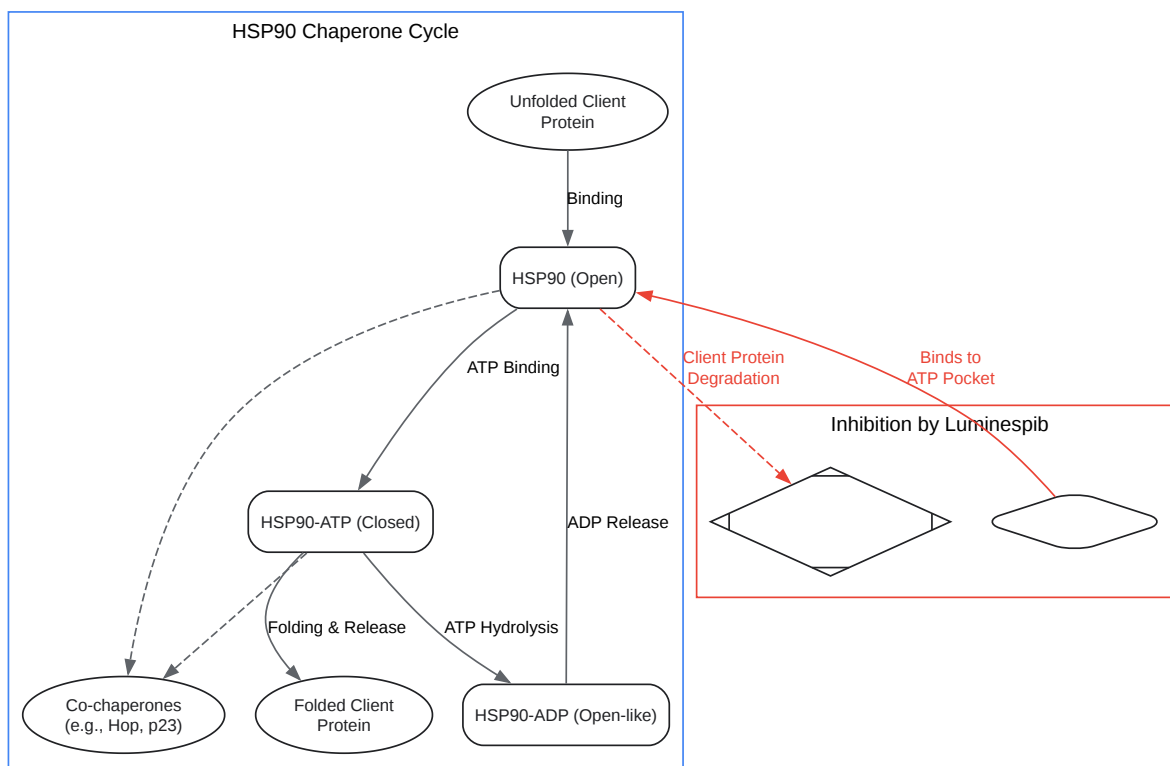
Target	IC ₅₀	K _i
HSP90α	7.8 ± 1.8 nM[5]	9.0 ± 5.0 nM[5]
HSP90β	21 ± 16 nM[5]	8.2 ± 0.7 nM[5]
GRP94	535 ± 51 nM[5]	108 nM[5]
TRAP-1	85 ± 8 nM[5]	53 nM[5]

Table 2: Clinical Trial Data for **Luminespib** in Non-Small-Cell Lung Cancer (NSCLC) with EGFR Exon 20 Insertions

Parameter	Value
Objective Response Rate (ORR)	17% ^[6] ^[7]
Median Progression-Free Survival (PFS)	2.9 months (95% CI 1.4-5.6) ^[6] ^[7]
Median Overall Survival (OS)	13 months (95% CI 4.9-19.5) ^[6] ^[7]
Patients with Partial Response (PR) or Stable Disease (SD) ≥3 months	38% ^[6] ^[7]

Signaling Pathways and Experimental Workflows

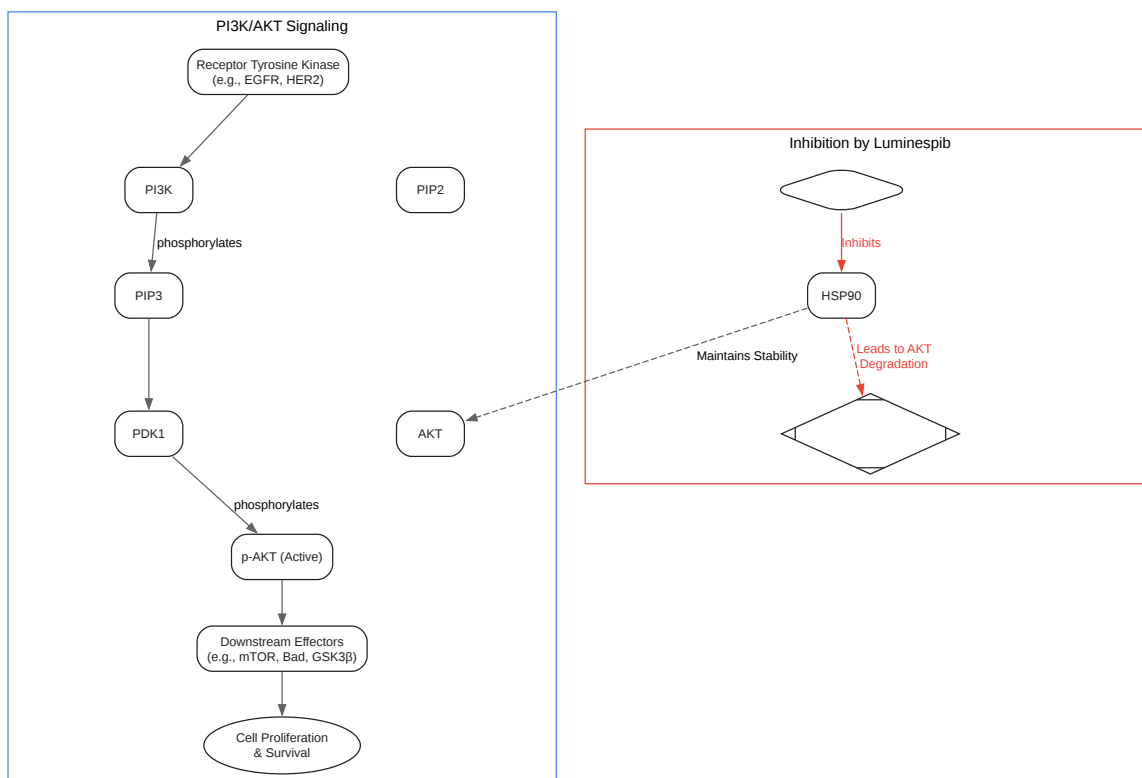
The HSP90 Chaperone Cycle and its Inhibition by Luminespib



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Caption: The HSP90 chaperone cycle and its inhibition by **Luminespib**.

Luminespib-Mediated Disruption of the PI3K/AKT Signaling Pathway



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Caption: **Luminespib** disrupts the PI3K/AKT pathway by promoting AKT degradation.

Experimental Workflow for Assessing Luminespib Activity

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